

Velnacrine Maleate mechanism of action

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

Cat. No.: S619733

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Core Mechanism of Action

Velnacrine maleate acts primarily as a reversible inhibitor of acetylcholinesterase (AChE). The table below summarizes its key pharmacological characteristics:

| Property | Description |
|---------------------------|--|
| Primary Target | Acetylcholinesterase (AChE) [1] [2] [3] |
| Primary Action | Reversible inhibition of AChE [2] [4] |
| Reported IC ₅₀ | 3.27 μM for AChE [2] [5] |
| Therapeutic Rationale | Counteracts the cholinergic deficit in Alzheimer's disease by increasing acetylcholine levels in the brain [1] |
| Chemical Class | Acridine; a 1-hydroxy derivative of tacrine [2] [5] |

Evidence from Preclinical and Clinical Studies

Research demonstrates that velnacrine's cholinesterase inhibition translates to measurable cognitive effects.

- **Cognitive Improvement in Primate Models:** A study on aged, memory-impaired macaques showed that a single oral dose of velnacrine significantly improved performance in a **Delayed Matching-To-Sample (DMTS)** task, a test of short-term memory. The improvement was most pronounced at long delay intervals and persisted for 24 hours, even after plasma concentrations of the drug fell below detectable levels. This suggested the improvement might involve a secondary process like long-term potentiation [6].
- **Efficacy in Clinical Trials:** A **double-blind, placebo-controlled study in patients with clinically probable Alzheimer's disease** found that velnacrine produced modest but significant benefits. Over 24 weeks, cognitive scores (measured by the Alzheimer's Disease Assessment Scale) deteriorated in the placebo group but remained stable in groups receiving 150 mg/day or 225 mg/day of velnacrine. The higher dose (225 mg/day) was found to be more effective than the lower dose [1].

Safety and Hepatotoxicity Profile

The clinical development of velnacrine was hampered by a significant safety concern: hepatotoxicity.

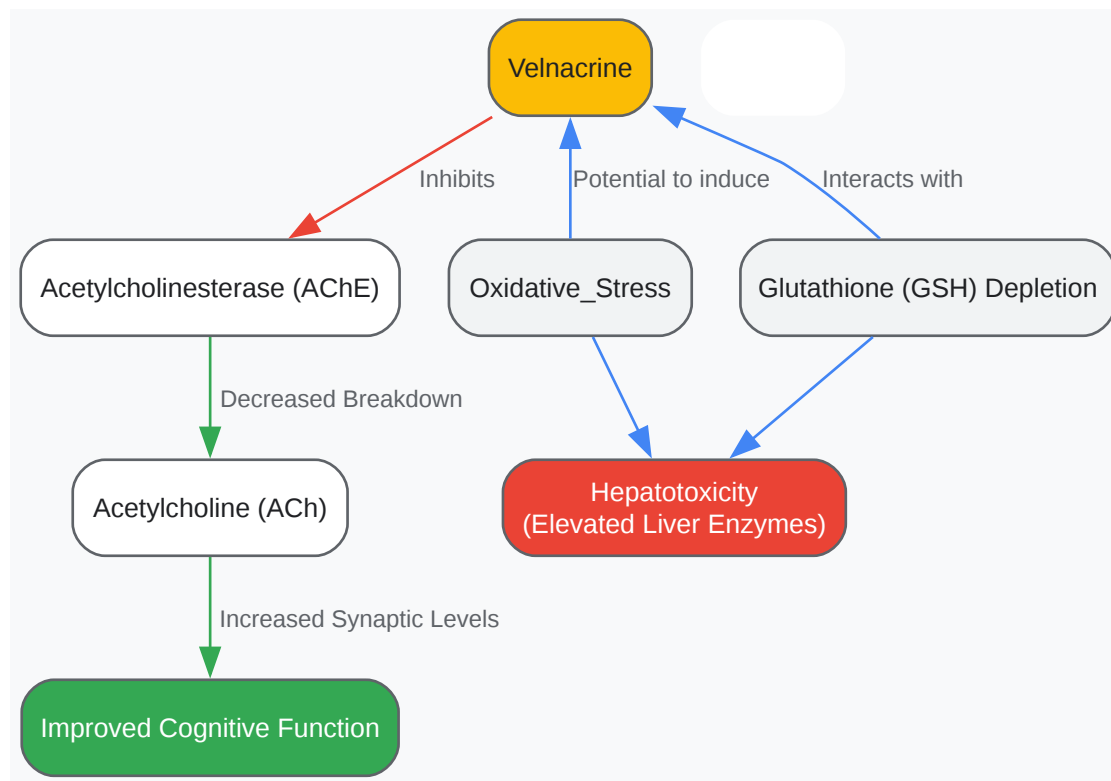
- **Liver Function Abnormalities:** The key dose-limiting adverse event was **elevated liver enzymes**. In the pivotal clinical trial, treatment was discontinued due to reversible abnormal liver function test results in **3% of the placebo group, 30% of the 150 mg velnacrine group, and 24% of the 225 mg velnacrine group** [1].
- **Proposed Mechanism of Toxicity:** *In vitro* studies on rat hepatocytes revealed that velnacrine's cytotoxicity is markedly enhanced under conditions of **glutathione (GSH) depletion and oxidative stress**. Pretreatment with agents that deplete GSH or cause oxidative stress made liver cells susceptible to damage at much lower concentrations of velnacrine. This indicates that oxidative stress and compromised GSH levels may increase patient susceptibility to the hepatotoxic potential of velnacrine [7] [8].

Overall Development Status

Based on the available data, velnacrine is classified as a **discontinued drug** that did not progress to market approval. It reached the New Drug Application (NDA)/Biologics License Application (BLA) stage for Alzheimer's disease in the US and UK but was not approved [4] [3].

Mechanism and Toxicity Pathway

The following diagram synthesizes the core therapeutic mechanism and the proposed pathway for hepatotoxicity, based on the research data.



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This integrated view of Velnacrine's profile highlights the critical balance between mechanism-driven efficacy and off-target toxicity in central nervous system drug development.

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